molecular formula C17H16ClFO B1327791 3-(3-Chloro-5-fluorophenyl)-2',3'-dimethylpropiophenone CAS No. 898750-64-6

3-(3-Chloro-5-fluorophenyl)-2',3'-dimethylpropiophenone

Cat. No.: B1327791
CAS No.: 898750-64-6
M. Wt: 290.8 g/mol
InChI Key: AFWQZVBPUGRTFQ-UHFFFAOYSA-N
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Description

3-(3-Chloro-5-fluorophenyl)-2’,3’-dimethylpropiophenone is a chemical compound with a complex structure that includes a chlorinated and fluorinated phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-5-fluorophenyl)-2’,3’-dimethylpropiophenone typically involves the use of propargyl bromides and aldehydes. A common method includes a Cu-catalyzed, Mn-mediated propargylation and allenylation of aldehydes . This method is known for its high chemo-selectivity and compatibility with a broad range of substrates.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the use of scalable reactions such as the Cu-catalyzed, Mn-mediated propargylation suggests potential for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-5-fluorophenyl)-2’,3’-dimethylpropiophenone can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include propargyl bromides, aldehydes, and various metal catalysts such as copper and manganese . The conditions often involve controlled temperatures and specific solvents to ensure high yields and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the propargylation reaction can yield homopropargyl alcohols and allenyl alcohols .

Scientific Research Applications

3-(3-Chloro-5-fluorophenyl)-2’,3’-dimethylpropiophenone has several applications in scientific research:

Mechanism of Action

The mechanism of action for 3-(3-Chloro-5-fluorophenyl)-2’,3’-dimethylpropiophenone involves its interaction with specific molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Chloro-5-fluorophenyl)-2’,3’-dimethylpropiophenone is unique due to its specific combination of chlorinated and fluorinated phenyl ring with a dimethylpropiophenone group

Properties

IUPAC Name

3-(3-chloro-5-fluorophenyl)-1-(2,3-dimethylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClFO/c1-11-4-3-5-16(12(11)2)17(20)7-6-13-8-14(18)10-15(19)9-13/h3-5,8-10H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFWQZVBPUGRTFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)CCC2=CC(=CC(=C2)Cl)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10644954
Record name 3-(3-Chloro-5-fluorophenyl)-1-(2,3-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10644954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898750-64-6
Record name 3-(3-Chloro-5-fluorophenyl)-1-(2,3-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10644954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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